molecular formula C15H14N2O3S B2812792 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 1448130-00-4

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2812792
CAS No.: 1448130-00-4
M. Wt: 302.35
InChI Key: IJJSXZXLWNJPKA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole-5-carboxamide core substituted with furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups. The isoxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, is pharmacologically significant due to its metabolic stability and ability to participate in hydrogen bonding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(14-5-7-16-20-14)17(11-12-3-1-9-19-12)8-6-13-4-2-10-21-13/h1-5,7,9-10H,6,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJSXZXLWNJPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole/Thiophene Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Isoxazole-5-carboxamide Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Not reported in evidence N/A
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone 5-bromothiophen-2-yl, oxoethyl Antibacterial (vs. S. aureus)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Diethylaminophenyl, 5-methylthiophen-2-yl Synthesized via oxime cyclization
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-yl Planar structure, hydrogen-bonding motifs

Key Observations:

Thiophene Modifications: The bromine atom in 5-bromothiophen-2-yl derivatives (e.g., Foroumadi et al.’s quinolones) enhances antibacterial potency, likely due to increased electron-withdrawing effects and membrane penetration . In contrast, the target compound’s unsubstituted thiophene may prioritize metabolic stability over potency. Methylation of the thiophene ring (as in ) improves lipophilicity, which could enhance bioavailability but reduce water solubility .

Isoxazole Carboxamide Variations: The 5-carboxamide position in the target compound differs from the 4-carboxamide analogs ().

Sulfur in thiophene contributes to π-stacking interactions, a feature exploited in antimicrobial scaffolds .

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